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molecular formula C10H13NO2 B1215821 Butyl nicotinate CAS No. 6938-06-3

Butyl nicotinate

Cat. No. B1215821
M. Wt: 179.22 g/mol
InChI Key: DQULIMIQTCDUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090847B2

Procedure details

n-Butanol (177.6 g, 2.4 mol), nicotinic Acid (98.4 g, 0.8 mol) and toluene (45.0 g) were charged to a 450 ml pressure reactor kettle and equipped with mechanical stir, a pressure take-out trap, and a thermocouple. The reactor was sparged with nitrogen and heated to 116° C., sealed, then heated to 200° C. and held for 6 hours. The mixture was then removed from the reaction kettle and volatiles removed under vacuum on a rotary evaporator at 60° C. The product was then purified by combining it with 50.0 g toluene and 60.1 g 4.4% NaOH solution in a 500 mL separatory funnel. The organic layer was then separated, dried over 5 g MgSO4 and solvents removed under vacuum on a rotary evaporator at 60° C. to yield the desired product.
Quantity
177.6 g
Type
reactant
Reaction Step One
Quantity
98.4 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH3:4].[C:6]([OH:14])(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[N:9][CH:8]=1>C1(C)C=CC=CC=1>[C:6]([O:14][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[N:9][CH:8]=1

Inputs

Step One
Name
Quantity
177.6 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
98.4 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
45 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
116 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stir
CUSTOM
Type
CUSTOM
Details
The reactor was sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated to 200° C.
CUSTOM
Type
CUSTOM
Details
The mixture was then removed from the reaction kettle and volatiles
CUSTOM
Type
CUSTOM
Details
removed under vacuum on a rotary evaporator at 60° C
CUSTOM
Type
CUSTOM
Details
The product was then purified
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 5 g MgSO4 and solvents
CUSTOM
Type
CUSTOM
Details
removed under vacuum on a rotary evaporator at 60° C.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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